3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Description
Properties
Molecular Formula |
C15H18O2 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
3-(4-propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C15H18O2/c1-2-3-11-4-6-12(7-5-11)14-8-15(9-14,10-14)13(16)17/h4-7H,2-3,8-10H2,1H3,(H,16,17) |
InChI Key |
CILHFGVGIULKFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C23CC(C2)(C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method includes the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . Subsequent reactions, such as the haloform reaction, can be used to introduce carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound are less documented, but large-scale synthesis often involves optimizing reaction conditions to maximize yield and purity. Techniques such as flow photochemistry and batch processing are employed to produce multigram quantities .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. For example:
-
Reaction with benzyl alcohol : Forms benzyl esters, a common strategy to protect the carboxylic acid group during synthetic workflows .
-
Catalytic esterification : Using thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) as activating agents, the compound reacts with alcohols to yield esters.
Representative Conditions :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Benzyl alcohol | THF | 0–25°C | 35% |
| Methanol + SOCl₂ | Dichloromethane | Reflux | 60–75% |
Amidation Reactions
The carboxylic acid reacts with amines to form amides, a critical step in medicinal chemistry for creating bioisosteres or prodrugs.
-
Primary amines : Reaction with ethylenediamine in the presence of HOBt/EDC yields mono- or diamides.
-
Aromatic amines : Substituted anilines form stable aromatic amides under mild conditions .
Mechanistic Insight :
Amidation typically proceeds via activation of the carboxylic acid to an acyl chloride or mixed anhydride, followed by nucleophilic attack by the amine.
Aromatic Substitution Reactions
The propylphenyl substituent participates in electrophilic aromatic substitution (EAS):
-
Nitration : Using HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the propyl chain.
-
Halogenation : Bromine (Br₂) in acetic acid yields mono-brominated derivatives.
Selectivity Factors :
The electron-donating propyl group directs substitution to the para position, while steric effects from the bicyclic core moderate reactivity.
Mechanistic and Kinetic Studies
-
Esterification kinetics : Second-order dependence on alcohol and acid concentrations under catalytic conditions.
-
Thermal stability : Decomposition above 200°C limits high-temperature applications.
Comparative Reactivity
The bicyclo[1.1.1]pentane core exhibits distinct reactivity compared to traditional aromatic systems:
-
Steric strain : Accelerates ring-opening reactions under basic conditions .
-
Electronic effects : The electron-withdrawing carboxylic acid group modulates electrophilic substitution rates.
Key Data Table: Synthetic Derivatives and Yields
| Compound | Synthetic Route | Yield |
|---|---|---|
| Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate | Oxidation of diketone + esterification | 35% |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Haloform reaction | 85% |
| 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid | Curtius rearrangement | 50% |
Scientific Research Applications
3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its unique three-dimensional structure. This interaction can influence various biochemical pathways, although specific details are still under investigation .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The 4-propylphenyl and trifluoromethyl derivatives exhibit higher LogP values, favoring hydrophobic target interactions.
- Acidity : Nitro-substituted analogs show increased acidity (pKa ~3.5), enhancing ionization at physiological pH .
- Synthetic Utility : Methoxycarbonyl and difluoromethyl derivatives serve as intermediates for further functionalization .
Biological Activity
3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS No. 2287313-45-3) is a bicyclic compound that has garnered attention for its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a bicyclo[1.1.1]pentane core, which is characterized by its highly strained structure that confers significant rigidity and stability. This structural uniqueness allows for enhanced interaction with biological targets, making it a candidate for medicinal chemistry applications.
The biological activity of this compound likely involves interactions with specific molecular targets, including enzymes and receptors. The rigid bicyclic structure can enhance binding affinity and selectivity, influencing various biochemical pathways.
Potential Biological Targets
- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptors to modulate signaling pathways associated with inflammation and other physiological processes.
Anti-inflammatory Activity
Recent studies have highlighted the potential of bicyclo[1.1.1]pentanes as anti-inflammatory agents. For instance, a study on structurally related compounds demonstrated that they could significantly attenuate lipopolysaccharide (LPS)-induced NFκB activity in monocytes, suggesting a role in regulating inflammatory responses .
Structure-Activity Relationship (SAR)
Research indicates that the incorporation of bicyclo[1.1.1]pentane moieties can serve as bioisosteres for traditional aromatic systems, enhancing metabolic stability and bioactivity. The specific substitution pattern of this compound offers distinct reactivity compared to other bicyclic compounds, potentially leading to novel therapeutic applications .
Study 1: Synthesis and Evaluation
A study conducted on the synthesis of BCP-containing lipoxin A4 mimetics showed that compounds with a bicyclo[1.1.1]pentane structure exhibited high anti-inflammatory activity, significantly reducing pro-inflammatory cytokine release in vitro . This suggests that this compound may share similar beneficial properties.
Study 2: Pharmacological Profile
In another investigation focusing on the pharmacological profile of bicyclo[1.1.1]pentanes, researchers found that derivatives like this compound could modulate key inflammatory pathways, highlighting their potential as therapeutic agents in inflammatory diseases .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(2-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid | Similar bicyclic core with different substituents | Moderate anti-inflammatory effects |
| 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid | Contains a pyrazine ring | High anti-inflammatory activity |
| Bicyclo[1.1.1]pentane-2-carboxylic acid | Lacks the phenyl group | Limited biological activity |
Q & A
Basic: What synthetic strategies are optimal for introducing the 4-propylphenyl group to the bicyclo[1.1.1]pentane core?
The synthesis of 3-(4-propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves functionalizing the bridgehead position of the bicyclic scaffold. A practical approach includes:
- Radical bromination : Starting with 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid, radical bromination using N-bromosuccinimide (NBS) and AIBN generates the bromomethyl intermediate, which can undergo cross-coupling (e.g., Suzuki-Miyaura) with 4-propylphenylboronic acid .
- Direct C–H functionalization : Transition-metal-catalyzed C–H activation at the bridgehead position using directing groups (e.g., carboxylic acid) could enable direct coupling with aryl halides, though steric hindrance may require optimized ligands .
Post-functionalization, purification via reversed-phase HPLC or recrystallization ensures product integrity .
Basic: How does the bicyclo[1.1.1]pentane scaffold influence the compound’s physicochemical properties?
The bicyclo[1.1.1]pentane core imposes:
- High rigidity and strain : This reduces conformational flexibility, mimicking aromatic bioisosteres (e.g., phenyl rings) while improving metabolic stability .
- Polarity modulation : The carboxylic acid at position 1 enhances aqueous solubility, while the 4-propylphenyl group increases lipophilicity, balancing logP for membrane permeability .
- Acidity : Substituents at position 3 alter pKa. For example, electron-withdrawing groups (e.g., -CF₃) increase acidity compared to alkyl substituents (e.g., -CH₂CH₂CH₃) due to field effects .
Advanced: How do substituent electronic effects at position 3 impact biological activity?
Substituents modulate interactions with target proteins:
- Electron-deficient groups (e.g., -CF₃, -NO₂) enhance hydrogen-bond acceptor capacity, potentially improving binding affinity in enzymatic pockets. For example, 3-(trifluoromethyl) analogues show improved inhibition in LpPLA2 studies compared to alkyl derivatives .
- Steric effects : Bulky substituents (e.g., propylphenyl) may restrict rotational freedom, stabilizing ligand-receptor complexes. However, excessive bulk can reduce solubility, requiring trade-offs in lead optimization .
Methodologically, structure-activity relationship (SAR) studies using isosteric replacements (e.g., -Br, -NH₂) and computational docking (e.g., AutoDock Vina) are critical .
Advanced: How can researchers resolve contradictions in bioactivity data across bicyclo[1.1.1]pentane derivatives?
Discrepancies often arise from:
- Conformational dynamics : Despite rigidity, subtle substituent-induced strain variations (e.g., in 3-substituted vs. 1,3-disubstituted derivatives) alter binding modes. X-ray crystallography or cryo-EM of target complexes is essential .
- Off-target effects : Use proteome-wide profiling (e.g., thermal shift assays) to identify non-specific interactions .
- Synthetic impurities : Rigorous characterization via 2D NMR (e.g., NOESY for stereochemistry) and high-resolution mass spectrometry (HRMS) ensures compound integrity .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies bridgehead proton environments (δ ~2.5–3.5 ppm) and substituent integration .
- X-ray crystallography : Resolves strain-induced bond distortions (e.g., bridgehead C–C bond lengths ~1.54 Å) .
- HPLC-MS : Quantifies purity and confirms molecular weight, especially for intermediates prone to radical polymerization .
Advanced: What strategies mitigate challenges in scaling up synthesis?
Key considerations include:
- Avoiding [1.1.1]propellane handling : Commercial building blocks (e.g., 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid) reduce reliance on pyrophoric reagents .
- Flow chemistry : Continuous flow systems improve safety for radical bromination and azide couplings, minimizing exothermic risks .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) in coupling reactions to enhance sustainability .
Basic: How is this compound used in peptide and protein engineering?
The carboxylic acid moiety enables:
- Solid-phase peptide synthesis (SPPS) : Incorporation as a rigid γ-aminobutyric acid (GABA) analogue via Fmoc chemistry, enhancing peptide stability .
- Conjugation : Activation as an N-hydroxysuccinimide (NHS) ester for site-specific protein labeling, leveraging strain-promoted click chemistry .
Advanced: How do computational models predict substituent effects on reactivity?
- DFT calculations : MP2/6-311++G** models quantify substituent-induced acidity changes (e.g., -CF₃ increases ΔG acid by ~3 kcal/mol vs. -CH₃) .
- Molecular dynamics (MD) : Simulates substituent-driven conformational locking in solution, guiding solvent selection for crystallization .
Basic: What are the primary applications in medicinal chemistry?
- Bioisosteric replacement : Substitutes for meta-substituted benzenes in kinase inhibitors, reducing CYP450 metabolism .
- Prodrug development : Esterification of the carboxylic acid (e.g., tert-butyl ester) improves oral bioavailability .
Advanced: How to address discrepancies between in silico predictions and experimental bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
